tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
CAS No.: 871727-11-6
Cat. No.: VC2931885
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate - 871727-11-6](/images/structure/VC2931885.png)
Specification
CAS No. | 871727-11-6 |
---|---|
Molecular Formula | C18H26N2O2 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate |
Standard InChI | InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21) |
Standard InChI Key | PZLROGVCOKZEST-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Properties and Structural Characteristics
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate belongs to the class of carbamates containing a bicyclic structure with an incorporated nitrogen atom. The compound features several key structural elements: an azabicyclo[3.1.0]hexane core, a benzyl substituent on the nitrogen atom, and a tert-butyloxycarbonyl (Boc) protected amine connected via a methylene bridge to the bicyclic system.
Basic Identification and Physical Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Registry Number | 871727-11-6 |
Molecular Formula | C₁₈H₂₆N₂O₂ |
Molecular Weight | 302.41 g/mol |
SMILES Notation | O=C(OC(C)(C)C)NCC1C2CN(CC3=CC=CC=C3)CC12 |
MDL Number | MFCD24538623 |
Stereochemistry | (1R,5S,6S) configuration at the bicyclic core |
Physical Appearance | Solid powder |
The molecular structure includes a rigid azabicyclo[3.1.0]hexane scaffold with specific stereochemistry, contributing to its three-dimensional conformation and potential biological activity .
Stereochemical Considerations
The stereochemical designation (1R,5S,6S) indicates the specific spatial arrangement of atoms at three chiral centers within the molecule. This stereochemical configuration is crucial for its structural integrity and potential biological interactions. The bicyclic core creates a constrained conformation that positions functional groups in specific orientations, which may influence receptor binding properties in biological systems .
Structural Relationship to Similar Compounds
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate shares structural similarities with several related compounds that differ in substitution patterns or functional groups.
Comparative Analysis with Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate | 871727-11-6 | C₁₈H₂₆N₂O₂ | 302.41 | Reference compound |
tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | 151860-18-3 | C₁₇H₂₄N₂O₂ | 288.38 | Direct carbamate attachment to position 6 (no methylene bridge) |
tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | 186376-18-1 | C₁₇H₂₄N₂O₂ | 288.39 | Direct carbamate attachment to position 6 (no methylene bridge) |
((1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | 134575-07-8 | C₁₃H₁₇NO | 203.28 | Contains a hydroxymethyl group instead of the Boc-protected amine |
Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate | - | C₁₄H₁₈N₂O₂ | 246.30 | Contains a benzyl carbamate instead of tert-butyl carbamate and lacks the N-benzyl group |
The structural variations between these compounds highlight the versatility of the azabicyclo[3.1.0]hexane scaffold as a building block for diverse chemical entities. These differences in substitution patterns can significantly affect the physicochemical properties and potential biological activities of these molecules .
Applications and Research Significance
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate and its structural analogs have potential applications in various research fields, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
The azabicyclo[3.1.0]hexane scaffold is recognized in medicinal chemistry for its unique three-dimensional structure that can serve as a conformationally constrained building block in drug design. Compounds containing this scaffold have been investigated for various therapeutic applications:
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As potential pharmacophores in central nervous system (CNS) drug discovery
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As intermediates in the synthesis of biologically active compounds
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In the development of enzyme inhibitors and receptor modulators
The presence of the tert-butyloxycarbonyl (Boc) group provides a protected amine functionality that can be selectively deprotected under acidic conditions, allowing for further chemical transformations in multi-step syntheses .
Structure-Activity Relationship Studies
Related carbamate-containing compounds have demonstrated structure-activity relationships in various biological systems. For example, the incorporation of benzyl and carbamate functionalities within constrained bicyclic structures has shown promise in developing compounds with specific receptor binding properties.
Research has indicated that the rigidity of the azabicyclic scaffold combined with the specific stereochemistry can influence:
These characteristics make tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate a potentially valuable compound in structure-based drug design and optimization studies .
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is essential for its handling, storage, and application in research settings.
Predicted Physicochemical Properties
Based on its structure and information from related compounds, the following properties can be predicted:
Property | Predicted Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents (DCM, chloroform, DMSO) |
Melting Point | Expected range: 80-120°C (based on similar compounds) |
Stability | Sensitive to strong acids (due to Boc group) |
LogP | Approximately 2.5-3.0 (lipophilic) |
These predicted properties suggest that the compound exhibits moderate lipophilicity and is likely to be stable under standard laboratory conditions when protected from strong acids and excessive heat .
Reactivity and Functional Group Behavior
The reactivity of tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is primarily governed by its functional groups:
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The tert-butyloxycarbonyl (Boc) group is susceptible to acidic cleavage, typically using trifluoroacetic acid (TFA) or HCl in dioxane
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The tertiary amine (N-benzyl) can participate in nucleophilic reactions
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The carbamate functionality provides both hydrogen bond accepting and donating capabilities
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The constrained bicyclic structure affects the reactivity and accessibility of functional groups
These reactivity patterns make the compound valuable as a building block in multi-step syntheses, where selective functional group transformations are required .
Safety Aspect | Details |
---|---|
GHS Pictogram | Warning (GHS07) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety considerations are based on general properties of similar carbamate compounds and should be applied when handling tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate .
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